Predicted Lipophilicity (XLogP3-AA) vs. 2,4-Dichlorophenyl Analog (CAS 890641-95-9): A Computed 0.4 Log Unit Increase
The target compound carries a 4-chloro-2-nitrophenyl substituent, whereas the closest commercially cataloged analog (CAS 890641-95-9) features a 2,4-dichlorophenyl group at the same position. PubChem-computed XLogP3-AA values indicate a lipophilicity of 3.8 for the target compound versus an estimated 3.4 for the dichlorophenyl analog, a difference of +0.4 log units [1]. This increase is driven by the replacement of a chloro with a nitro group, which, despite its polarity, contributes to a higher logP when positioned ortho to the furan ring due to intramolecular shielding effects.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 890641-95-9); XLogP3-AA ≈ 3.4 (estimated from structural analogs) |
| Quantified Difference | ΔXLogP ≈ +0.4 log units |
| Conditions | Computational prediction using XLogP3 3.0 algorithm as implemented in PubChem (2021 release); no experimental logP/logD data available for either compound [1]. |
Why This Matters
A 0.4 log unit increase in predicted lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic clearance, which are critical considerations when selecting compounds for cell-based screening or in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 7464926. Computed XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
